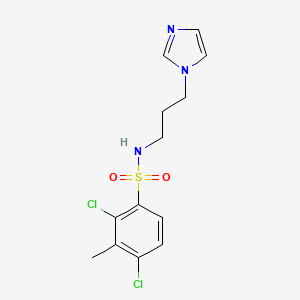![molecular formula C20H17N3O3 B11487335 1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11487335.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a phenyl group, and a pyrazolopyridinone core, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole to a Pyrazolopyridinone Core: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzodioxole moiety to the pyrazolopyridinone core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a suitable Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is investigated for its use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with protein binding sites, altering their function and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-(2H-1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: Another benzodioxole-containing compound with distinct reactivity due to the presence of a bromine atom.
The uniqueness of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H17N3O3/c24-19-9-15(14-4-2-1-3-5-14)16-10-21-23(20(16)22-19)11-13-6-7-17-18(8-13)26-12-25-17/h1-8,10,15H,9,11-12H2,(H,22,24) |
InChI Key |
QOHHYCXXEJUKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11487252.png)

![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B11487263.png)
![N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B11487264.png)
![methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11487267.png)
![N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11487272.png)
![1-(2-chlorobenzyl)-3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11487273.png)
![N-(3-chlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B11487274.png)
![2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11487286.png)

![2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11487296.png)


![2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487322.png)
